Structural Differentiation from the SIRT1 Activator Analog JHJ2: Direct Amide Linkage and 4-Bromo Substituent
The target compound is differentiated from the published SIRT1 activator JHJ2 by two key structural features. First, the amide bond is formed directly with the benzothiazole 2-position, whereas JHJ2 uses a phenyl spacer (N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide). Second, the target compound bears a bromine atom at the benzothiazole 4-position, which is absent in JHJ2 [1]. These modifications are expected to influence molecular planarity and electron density, but quantitative functional comparison data is not currently available.
| Evidence Dimension | Molecular structure (presence and position of amide linkage and bromo substituent) |
|---|---|
| Target Compound Data | Direct amide linkage at benzothiazole 2-position; 4-bromo substituent |
| Comparator Or Baseline | JHJ2 (N-(3-(benzothiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide): phenyl spacer; no halogen on benzothiazole |
| Quantified Difference | Qualitative difference: two distinct structural modifications |
| Conditions | Structural comparison based on published chemical structures [1] |
Why This Matters
Structural distinctiveness from the closest published analog suggests a unique interaction profile with biological targets, making the compound irreplaceable for specific SAR exploration.
- [1] Kumar, A. et al. (2015). Benzothiazole derivatives upregulate SIRT1 and relevant genes in high-fat fed C57BL/6J mice. Medicinal Chemistry Research, 24, 2454–2460. (Compound JHJ2 structure). View Source
